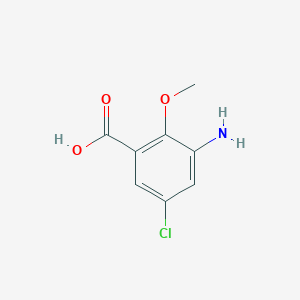

3-Amino-5-chloro-2-methoxybenzoic acid

Description

Significance of the Benzoic Acid Scaffold in Contemporary Chemical Research

The benzoic acid scaffold, a simple aromatic carboxylic acid, is a cornerstone in the field of chemical research and development. Its rigid structure provides a reliable framework for the spatial arrangement of various functional groups, making it a privileged scaffold in medicinal chemistry and materials science. The presence of the carboxylic acid group allows for a variety of chemical transformations, including the formation of esters, amides, and acid halides, facilitating the synthesis of a diverse range of derivatives.

In medicinal chemistry, the benzoic acid moiety is a key component in numerous therapeutic agents. Its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to biological targets. Furthermore, the aromatic ring can be readily functionalized to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, metabolic stability, and target affinity.

Concomitant Roles of Amino, Chloro, and Methoxy (B1213986) Substituents in Modulating Molecular Properties and Interactions

Amino Group: The amino group is a strong electron-donating group, which can increase the electron density of the aromatic ring and influence its reactivity in electrophilic substitution reactions. In a biological context, the amino group can act as a hydrogen bond donor and can be protonated to form a positively charged ammonium (B1175870) ion, which can be critical for receptor binding and solubility.

Chloro Group: As a halogen, the chloro group is an electron-withdrawing group via induction, yet it can also be a weak electron-donating group through resonance. This dual nature allows it to modulate the acidity of the carboxylic acid and the basicity of the amino group. In drug design, the introduction of a chlorine atom can enhance membrane permeability and metabolic stability, and in some cases, lead to stronger binding interactions with target proteins.

Methoxy Group: The methoxy group is an electron-donating group through resonance and can also participate in hydrogen bonding as an acceptor. Its presence can influence the conformation of the molecule and its lipophilicity, which are important factors in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The interplay of these three substituents on the benzoic acid ring—an electron-donating amino group, an electron-withdrawing chloro group, and an electron-donating methoxy group—creates a unique electronic and steric environment. This intricate balance dictates the molecule's physical properties, chemical reactivity, and potential biological activity.

Overview of the Academic Research Landscape for Substituted Aromatic Carboxylic Acids

The academic research landscape for substituted aromatic carboxylic acids is vast and continually expanding. Researchers are actively exploring new synthetic methodologies to create novel derivatives with tailored properties. These efforts are often driven by the need for new therapeutic agents with improved efficacy and reduced side effects.

A significant area of investigation involves the use of substituted benzoic acids as building blocks for the synthesis of complex heterocyclic compounds, which are prevalent in many pharmaceuticals. Furthermore, there is a growing interest in the application of these compounds in materials science, for example, in the development of new polymers and functional materials.

While extensive research has been conducted on a wide array of substituted benzoic acids, it is important to note that the focus of these studies is often on specific isomers with demonstrated biological activity or synthetic utility. Consequently, some isomers, such as 3-Amino-5-chloro-2-methoxybenzoic acid, remain less characterized in the scientific literature. The table below provides information on some related, more extensively researched substituted benzoic acid derivatives.

Detailed Research Findings on Related Benzoic Acid Derivatives

While specific research on this compound is not widely available, the study of its isomers and related compounds provides valuable insights into the potential applications and properties of this class of molecules. For instance, the isomer 4-Amino-5-chloro-2-methoxybenzoic acid is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com It is a key building block in the development of anti-inflammatory and analgesic agents. chemimpex.com

Derivatives of 4-Amino-5-chloro-2-methoxybenzoic acid have been synthesized and evaluated as potent agonists and antagonists for the 5-HT4 receptor, indicating their potential in treating gastrointestinal disorders. acs.org The synthesis of such compounds often involves multi-step processes, including methylation, chlorination, and hydrolysis, starting from readily available precursors like p-aminosalicylic acid.

Another related compound, 2-Amino-3-chloro-5-methoxybenzoic acid, is of interest in medicinal chemistry due to its structural similarities to molecules that target the 5-HT₄ receptor. The synthesis of this and other similar compounds often employs amination of dichlorobenzoic acid precursors under elevated temperatures and pressures.

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

3-amino-5-chloro-2-methoxybenzoic acid |

InChI |

InChI=1S/C8H8ClNO3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

BCFJSWISQLQWTQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1N)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Organic Methodologies for 3 Amino 5 Chloro 2 Methoxybenzoic Acid

Strategic Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical forward synthesis. For 3-amino-5-chloro-2-methoxybenzoic acid, the analysis begins by considering the most reliable and high-yielding transformations.

The final step is often the formation of the amino group, typically through the reduction of a nitro group. This is a robust and chemoselective transformation that is usually performed late in the synthesis to avoid side reactions with the reactive amino group. This disconnection reveals the key precursor: 5-chloro-2-methoxy-3-nitrobenzoic acid .

Further deconstruction of this nitro compound can proceed in several ways:

Disconnection of the C-N bond (Nitration): This suggests that the nitro group can be introduced onto a 5-chloro-2-methoxybenzoic acid precursor via electrophilic aromatic nitration.

Disconnection of the C-Cl bond (Chlorination): This points to a precursor like 2-methoxy-3-nitrobenzoic acid , which would require selective chlorination.

Disconnection of the C-O bond (Methoxylation): This leads to 5-chloro-2-hydroxy-3-nitrobenzoic acid , which would need to be methylated.

Considering the directing effects of the substituents, the most logical forward synthesis would involve the nitration of 5-chloro-2-methoxybenzoic acid. The methoxy (B1213986) group (-OCH₃) is a strong activating group and is ortho-, para-directing, while the chloro (-Cl) and carboxylic acid (-COOH) groups are deactivating (the former being ortho-, para-directing and the latter meta-directing). The position C3 is ortho to the strongly activating methoxy group and meta to the deactivating carboxyl group, making it the most probable site for electrophilic substitution. Therefore, 5-chloro-2-methoxybenzoic acid is identified as a primary key precursor.

Advanced Synthetic Pathways for Accessing Substituted Benzoic Acids

The synthesis of highly substituted benzoic acids relies on a deep understanding of regioselective functionalization and the strategic sequencing of reactions.

The outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the benzene (B151609) ring.

Activating Groups: Electron-donating groups like amino (-NH₂) and methoxy (-OCH₃) increase the electron density of the ring, making it more susceptible to electrophilic attack. They direct incoming electrophiles to the ortho and para positions.

Deactivating Groups: Electron-withdrawing groups such as nitro (-NO₂) and carboxyl (-COOH) decrease the ring's electron density and direct incoming electrophiles to the meta position. Halogens like chlorine (-Cl) are an exception; they are deactivating yet ortho-, para-directing.

In the synthesis of this compound, the interplay of these effects is critical. Starting with 5-chloro-2-methoxybenzoic acid, the powerful ortho-directing effect of the methoxy group at C2, combined with the meta-directing effect of the carboxyl group at C1, strongly favors the introduction of an electrophile (like the nitronium ion, NO₂⁺) at the C3 position.

A plausible and efficient route to this compound is a multi-step linear synthesis starting from a readily available substituted benzoic acid. The sequence typically involves the introduction of the functional groups in a specific order to ensure the desired regiochemistry, culminating in the reduction of a nitro group to form the target amine.

The introduction of the amino group at the C3 position is strategically achieved via a two-step nitration-reduction sequence.

Nitration: The nitration of the key precursor, 5-chloro-2-methoxybenzoic acid , introduces a nitro group at the C3 position. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive electrophile, the nitronium ion (NO₂⁺). The reaction conditions must be carefully controlled to prevent side reactions or the formation of isomers. The existence of 5-chloro-2-methoxy-3-nitrobenzoic acid as a commercially available chemical intermediate supports the viability of this synthetic step. sigmaaldrich.com

Reduction: The subsequent step is the reduction of the nitro group in 5-chloro-2-methoxy-3-nitrobenzoic acid to an amino group. This transformation must be selective, leaving the chloro, methoxy, and carboxylic acid groups intact. Several methods are effective for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method. Chemical reduction methods using metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid or zinc powder with hydrazine (B178648) glyoxylate, are also widely employed and are known to be selective for the nitro group in the presence of halogens and other functional groups.

Table 1: Methodologies for Nitration and Reduction

| Step | Precursor | Reagents | Product | Key Considerations |

| Nitration | 5-Chloro-2-methoxybenzoic acid | Conc. HNO₃ / Conc. H₂SO₄ | 5-Chloro-2-methoxy-3-nitrobenzoic acid | Temperature control is crucial to avoid dinitration and side-product formation. |

| Reduction | 5-Chloro-2-methoxy-3-nitrobenzoic acid | 1. Pd/C, H₂ (gas) in THF/Methanol2. SnCl₂ / HCl3. Zn powder / Hydrazine glyoxylate | This compound | The chosen method must be chemoselective to preserve the chloro substituent. |

An alternative synthetic strategy could involve introducing the chlorine atom at a later stage. For instance, if one were to start with 3-amino-2-methoxybenzoic acid , a controlled chlorination would be required. The amino and methoxy groups are both strongly activating and ortho-, para-directing. The position para to the amino group (C5) would be a highly favorable site for electrophilic substitution.

N-Chlorosuccinimide (NCS) is a mild and effective reagent for the regioselective chlorination of activated aromatic rings. google.compatsnap.com The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). The use of NCS provides better control over the reaction compared to using chlorine gas (Cl₂), minimizing over-chlorination. In a related synthesis of an isomeric compound, NCS in DMF was used to successfully chlorinate an aminomethoxybenzoate derivative. google.com

Iodobenzene dichloride (PhICl₂) is another reagent that can be used for controlled chlorination. It acts as a source of electrophilic chlorine and can be effective under mild conditions, often in solvents like tetrahydrofuran (B95107) (THF).

Table 2: Controlled Halogenation Reagents

| Reagent | Substrate Example | Solvent | General Conditions |

| N-Chlorosuccinimide (NCS) | Activated Aromatic Amine/Ether | DMF | 60-80 °C |

| Iodobenzene Dichloride | Activated Aromatic Ring | THF | Room Temperature or Ice Cooling |

The methoxy group at C2 could also be introduced during the synthesis, for example, by methylation of a phenolic precursor such as 3-amino-5-chloro-2-hydroxybenzoic acid .

Dimethyl Sulfate (B86663) ((CH₃)₂SO₄) is a powerful and commonly used methylating agent for phenols. The reaction is typically performed under basic conditions, using a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the dimethyl sulfate in an Sₙ2 reaction to form the methyl ether. A patent for a related isomer describes the use of dimethyl sulfate in acetone (B3395972) with potassium hydroxide for a similar methylation. google.com

The Williamson Ether Synthesis is a general and reliable method for forming ethers. In this context, the sodium or potassium salt of the precursor (the phenoxide) would be reacted with a methyl halide, such as methyl iodide (CH₃I), in a suitable solvent. This method provides a clean and efficient route to the desired methoxy compound.

Table 3: Site-Specific Methylation Reactions

| Method | Reagents | Substrate Example | Key Features |

| Dimethyl Sulfate Methylation | Dimethyl Sulfate, KOH or NaOH | Phenolic Benzoic Acid | Highly efficient but toxic reagent requiring careful handling. |

| Williamson Ether Synthesis | Methyl Iodide (or other methyl halide), NaH/K₂CO₃ | Phenolic Benzoic Acid | A classic, versatile method for ether synthesis. |

Multi-step Linear Synthesis Protocols

Carboxylic Acid Functional Group Interconversions (e.g., Esterification, Amidation)

The carboxylic acid moiety is a versatile functional group that can be readily converted into other functionalities, such as esters and amides. These interconversions are fundamental in organic synthesis for protecting the carboxylic acid, altering its reactivity, or creating new linkages.

Esterification and De-esterification: A common strategy in the synthesis of substituted benzoic acids involves the protection of the carboxylic acid group as an ester. This is often done to prevent its interference in subsequent reactions. The ester can then be hydrolyzed back to the carboxylic acid in a final step. For instance, a synthetic method for an isomer, 4-amino-5-chloro-2-methoxybenzoic acid, involves the hydrolysis (de-esterification) of its methyl ester precursor. In this process, 4-amino-5-chloro-2-methoxybenzoic acid methyl ester is treated with a sodium hydroxide solution in a mixture of methanol (B129727) and water. The mixture is heated under reflux to drive the reaction to completion. After the reaction, the solvent is typically removed, and the pH is adjusted with an acid, like hydrochloric acid, to precipitate the final carboxylic acid product. google.com This alkaline hydrolysis is a robust and high-yielding method for converting a methyl ester back to the parent carboxylic acid. google.com

Amidation: The conversion of a carboxylic acid to an amide is another crucial transformation. Transamidation reactions, where an amide exchanges its amino group with an amine, can be catalyzed by benzoic acid itself under metal-free conditions. sci-hub.se This suggests that this compound could potentially be converted to various amide derivatives. Such reactions are typically performed by heating the carboxylic acid with an amine, sometimes in the presence of a catalyst, to form the corresponding amide and water. The efficiency of these reactions can vary based on the substrates and reaction conditions. sci-hub.se

Table 1: Examples of Carboxylic Acid Functional Group Interconversions

| Transformation | Reactants | Reagents/Conditions | Product |

|---|

| De-esterification | 4-amino-5-chloro-2-methoxybenzoic acid methyl ester | 1. NaOH, Methanol/Water, Reflux 2. HCl to adjust pH | 4-amino-5-chloro-2-methoxybenzoic acid google.com | | Transamidation | Carboxamides, Amines | Benzoic Acid Catalyst, Heat | N-substituted amides sci-hub.se |

Application of Catalytic Systems in the Synthesis of Substituted Benzoic Acids

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased reaction rates, higher selectivity, and milder reaction conditions. The synthesis of substituted benzoic acids and their precursors frequently employs catalytic systems.

A key step in the synthesis of many amino-substituted benzoic acids is the reduction of a nitro group. This transformation is commonly achieved through catalytic hydrogenation. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are highly effective for this purpose. chemicalbook.com For example, 5-methoxy-2-nitrobenzoic acid can be hydrogenated over a Pd/C catalyst in a solvent like tetrahydrofuran (THF) under a hydrogen atmosphere to yield 2-amino-5-methoxybenzoic acid with high efficiency. Similarly, 5-chloro-2-nitrobenzoic acid is reduced to 2-amino-5-chlorobenzoic acid using Raney Nickel in ethanol. chemicalbook.com

Beyond nitro group reduction, catalytic systems are used for other transformations on the benzene ring. Ruthenium-based catalysts, such as Ru/C, have been studied for the hydrogenation of the aromatic ring of benzoic acid itself, converting it to cyclohexane (B81311) carboxylic acid. cabidigitallibrary.org The choice of catalyst and solvent system can significantly influence the selectivity of the reaction. For instance, the selectivity of Ru/C for this hydrogenation can be enhanced by using a binary solvent system of 1,4-dioxane (B91453) and water. cabidigitallibrary.org

Table 2: Catalytic Systems in Relevant Syntheses

| Reaction Type | Substrate Example | Catalyst | Conditions | Product Example |

|---|---|---|---|---|

| Nitro Group Reduction | 5-Methoxy-2-nitrobenzoic acid | 10% Pd/C | H₂, THF, Room Temp | 2-amino-5-methoxybenzoic acid |

| Nitro Group Reduction | 5-Chloro-2-nitrobenzoic acid | Raney Nickel | H₂, Ethanol, Room Temp | 2-amino-5-chlorobenzoic acid chemicalbook.com |

| Aromatic Ring Hydrogenation | Benzoic Acid | 5% Ru/C | H₂, 1,4-dioxane/water, 493 K | Cyclohexane carboxylic acid cabidigitallibrary.org |

| Aerobic Oxidation of Alcohols | Benzyl (B1604629) alcohol | CuMgMn-LDH | O₂, o-xylene, 110 °C | Benzaldehyde rsc.org |

Integration of Green Chemistry Principles in Synthetic Design and Implementation

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The integration of these principles is crucial for developing sustainable synthetic methodologies. unirioja.esresearchgate.net The twelve principles of green chemistry provide a framework for this integration. acs.org

Key principles applicable to the synthesis of this compound include:

Prevention : It is better to prevent waste than to treat it after it has been created. acs.org This can be achieved by designing syntheses with high yields and selectivity.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, which minimizes waste. acs.org The use of catalysts like Pd/C for hydrogenation is a prime example of this principle in action.

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with safer alternatives. For example, exploring water or other benign solvents instead of volatile organic compounds (VOCs) aligns with this principle.

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. unirioja.esresearchgate.net

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org

By applying these principles, the environmental footprint of synthesizing this compound can be significantly reduced.

Process Optimization Strategies and Mitigation of Batch-to-Batch Variability in Compound Synthesis

Process optimization is critical for transitioning a synthetic route from the laboratory to industrial-scale production. The goal is to develop a robust and reproducible process that consistently delivers the product with high yield and purity. This involves a systematic study of various reaction parameters to identify the optimal conditions.

Key strategies for process optimization and mitigating batch-to-batch variability include:

Control of Reaction Temperature : Temperature is a critical parameter that influences reaction kinetics and the formation of by-products. For instance, in sulfonation reactions, the temperature is often carefully controlled, initially at low temperatures (e.g., 0°C) during reagent addition and then raised to a specific point (e.g., 70°C) for a set duration to ensure the reaction proceeds to completion. semanticscholar.org

Monitoring Reaction Time : The duration of a reaction must be optimized to ensure maximum conversion of the starting material without significant degradation of the product. Reactions are often monitored using techniques like chromatography until the starting material is consumed. semanticscholar.org

Control of Reagent Stoichiometry : The molar ratio of reactants must be carefully controlled. Using an excess of one reagent might drive the reaction to completion but can also lead to waste and purification challenges.

pH Adjustment for Isolation : In the synthesis of carboxylic acids, the final product is often isolated by precipitation from an aqueous solution. The pH at which precipitation occurs is critical for maximizing the recovery and purity of the product. This step must be carefully controlled to ensure consistency between batches. google.com

By carefully controlling these and other parameters, a reproducible and efficient process can be established, ensuring consistent quality and yield of this compound from one batch to the next.

Table 3: Key Parameters for Process Optimization

| Parameter | Importance | Example from Related Syntheses |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. | Chlorosulfonation of 2-methoxybenzoic acid is performed first at 0°C, then heated to 50°C and 70°C. semanticscholar.org |

| Reaction Time | Ensures complete conversion and minimizes by-product formation. | Ester hydrolysis is carried out under reflux for over 2 hours. google.com |

| pH Control | Crucial for product precipitation and isolation. | The product is precipitated by adjusting the pH to 5 with 3mol/L HCl. google.com |

| Solvent Choice | Influences reaction rate, selectivity, and product isolation. | A binary solvent system of 1,4-dioxane and water was found to increase selectivity in benzoic acid hydrogenation. cabidigitallibrary.org |

Chemical Reactivity and Transformation Pathways of 3 Amino 5 Chloro 2 Methoxybenzoic Acid

Reactions Governing the Amino Functional Group

The amino group, being an activating, ortho-, para-directing group, is a primary site for various electrophilic reactions. Its nucleophilic nature allows it to readily participate in oxidation, acylation, sulfonylation, and diazotization reactions, providing pathways to a diverse range of derivatives.

The amino group of anilines is susceptible to oxidation, and the outcome is highly dependent on the oxidant used and the reaction conditions. While specific studies on the oxidation of 3-Amino-5-chloro-2-methoxybenzoic acid are not extensively documented, the general behavior of substituted anilines can be considered. Strong oxidizing agents can lead to the formation of complex products, including polymeric materials. Milder oxidation might yield nitroso or nitro derivatives, though controlling the reaction to achieve a specific product can be challenging due to the activating nature of the amino group, which makes the ring prone to over-oxidation. The presence of other substituents on the ring, such as the electron-donating methoxy (B1213986) group and the electron-withdrawing chloro and carboxyl groups, will modulate the electron density of the aromatic ring and influence the course of the oxidation.

The nucleophilic nitrogen atom of the amino group readily reacts with acylating and sulfonylating agents. These reactions are fundamental for protecting the amino group or for introducing new functionalities.

Acylation: This reaction typically involves treating the amine with an acylating agent like acetic anhydride (B1165640) or an acyl chloride. The reaction converts the highly activating amino group into a less activating N-acetyl group (-NHCOCH3). ias.ac.in This transformation is often employed to reduce the reactivity of the aromatic ring towards electrophiles, thereby allowing for more controlled subsequent reactions. ias.ac.in The general mechanism is a nucleophilic acyl substitution, where the nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent. pearson.comwpmucdn.com

Sulfonylation: Similarly, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine, yields a sulfonamide. researchgate.net This reaction is also used for the protection of amines. semanticscholar.org The base is necessary to neutralize the hydrochloric acid byproduct. researchgate.net The resulting sulfonamide is a key functional group in many pharmaceutical compounds. semanticscholar.org

Table 1: Acylation and Sulfonylation of the Amino Group

| Transformation | Reagent | Product Type | Key Conditions |

|---|---|---|---|

| Acylation | Acetic Anhydride (CH3CO)2O | N-acetyl derivative | Typically in an aqueous medium or with a catalyst like zinc dust. ias.ac.invedantu.com |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | N-tosyl sulfonamide | Presence of a base (e.g., pyridine, triethylamine) to neutralize HCl. researchgate.netguidechem.com |

One of the most significant transformations of aromatic primary amines is diazotization. This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting product is an aryl diazonium salt.

These diazonium salts are highly versatile intermediates that can be converted into a wide array of functional groups through Sandmeyer-type reactions. The Sandmeyer reaction utilizes copper(I) salts as catalysts to replace the diazonium group (-N2+) with various nucleophiles. nih.gov This provides a powerful synthetic route to compounds that are not easily accessible through direct electrophilic aromatic substitution.

Common Sandmeyer reactions include:

Chlorination: Using CuCl to replace the diazonium group with -Cl.

Bromination: Using CuBr to replace the diazonium group with -Br.

Cyanation: Using CuCN to introduce a nitrile (-CN) group, which can be further hydrolyzed to a carboxylic acid. nih.gov

The general mechanism of the Sandmeyer reaction is believed to involve a radical-nucleophilic aromatic substitution pathway. nih.gov

Reactions Governing the Chloro Functional Group

The chloro group is a deactivating, ortho-, para-directing substituent. Its reactivity is primarily centered around its ability to act as a leaving group in nucleophilic aromatic substitution and to participate in metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halogen, on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process. libretexts.org The reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. libretexts.org

In the case of this compound, the chloro group is not in a position that is ortho or para to a strongly activating electron-withdrawing group. The amino and methoxy groups are electron-donating, and the carboxylic acid group is meta to the chlorine, providing minimal resonance stabilization for a Meisenheimer intermediate. Consequently, the chloro group in this molecule is generally unreactive towards traditional nucleophilic aromatic substitution under standard conditions. youtube.com Extremely harsh conditions, such as high temperatures and pressures, would likely be required to force such a substitution. libretexts.org

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon bonds. Aryl chlorides, although generally less reactive than aryl bromides or iodides, can participate in these transformations under appropriate catalytic conditions. acs.org

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki reaction is widely used to form biaryl structures. wikipedia.org For an aryl chloride like this compound, a suitable palladium catalyst, often with electron-rich and bulky phosphine (B1218219) ligands, would be required to facilitate the oxidative addition step, which is the rate-limiting step for aryl chlorides. youtube.comorganic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The Sonogashira coupling is a powerful method for the synthesis of arylalkynes. libretexts.org Similar to the Suzuki reaction, the coupling of aryl chlorides requires more active catalytic systems compared to their bromide and iodide counterparts. acs.org

Table 2: Catalyzed Cross-Coupling Reactions of the Chloro Group

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl or Vinyl Boronic Acid (R-B(OH)2) | Palladium(0) catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3, K2CO3). wikipedia.orgyoutube.com | Biaryl or Aryl-alkene |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Palladium(0) catalyst, Copper(I) salt (e.g., CuI), and an amine base (e.g., Et3N). wikipedia.orgorganic-chemistry.org | Arylalkyne |

Reactions Governing the Carboxyl Functional Group

The carboxyl group (-COOH) is a primary site of reactivity in this compound, enabling a variety of transformations to produce functionally diverse derivatives. Key reactions include the formation of esters and amides, as well as the removal of the group through decarboxylation.

The conversion of the carboxylic acid to an ester is a fundamental transformation. This is typically achieved through acid-catalyzed esterification, such as the Fischer-Speier method, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst. sphinxsai.com This process involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent dehydration yields the corresponding ester.

The reaction of this compound with various alcohols under these conditions would yield a range of ester derivatives. While specific kinetic data for this compound is not detailed in the provided research, the general mechanism is well-established for benzoic acid derivatives.

Table 1: Examples of Potential Esterification Reactions

| Reactant (Alcohol) | Catalyst | Product |

| Methanol (B129727) | H₂SO₄ | Methyl 3-amino-5-chloro-2-methoxybenzoate |

| Ethanol | HCl | Ethyl 3-amino-5-chloro-2-methoxybenzoate |

| Propanol | H₂SO₄ | Propyl 3-amino-5-chloro-2-methoxybenzoate |

The synthesis of amides from this compound involves the reaction of its carboxyl group with primary or secondary amines. sphinxsai.com Direct reaction is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods for activation include the use of coupling agents or conversion to a more reactive species like an acyl chloride.

Modern amidation methodologies often employ activating agents that generate highly reactive intermediates in situ. For instance, carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate amide bond formation under mild conditions. google.com Another approach involves the in-situ generation of reactive phosphonium (B103445) salts from reagents like triphenylphosphine (B44618) and N-chlorophthalimide, which efficiently activate the carboxylic acid for reaction with an amine. acs.org These methods are applicable to a wide range of carboxylic acids and amines. researchgate.net

Table 2: Representative Amidation Reaction

| Reactant (Amine) | Activating Agents | Solvent | Product |

| Methylamine | DIC, HOBt | Dichloromethane | 3-Amino-5-chloro-N-methyl-2-methoxybenzamide |

| Aniline | Triphenylphosphine, N-chlorophthalimide | Dichloromethane | 3-Amino-5-chloro-2-methoxy-N-phenylbenzamide |

| Diethylamine | DIC, HOBt | Dichloromethane | 3-Amino-5-chloro-N,N-diethyl-2-methoxybenzamide |

Decarboxylation involves the removal of the carboxyl group, typically with the release of carbon dioxide. For substituted benzoic acids, this reaction is often facilitated by heat or catalysis. The mechanism can be influenced by the nature and position of substituents on the aromatic ring. researchgate.net

For ortho-substituted benzoic acids, such as 2-aminobenzoic acid, the reaction may proceed through a direct mechanism. researchgate.net While specific mechanistic studies for this compound are not extensively detailed, analogies can be drawn. The presence of the ortho-methoxy and para-chloro substituents would influence the electronic properties of the ring and the stability of any intermediates.

Catalytic methods can significantly lower the energy barrier for decarboxylation. Copper-mediated decarboxylative couplings, for example, can proceed under visible-light irradiation, suggesting a pathway involving a Cu(II) carboxylate species. researchgate.net Multifunctional catalysts, such as bimetallic nanoparticles, have also been shown to be effective for the selective decarboxylation of substituted hydroxybenzoic acids. nih.gov Such catalytic systems could potentially be applied to achieve the decarboxylation of this compound to yield 4-chloro-2-methoxyaniline.

Reactions Governing the Methoxy Functional Group

The methoxy group (-OCH₃) is an ether linkage and generally stable, but it can undergo cleavage under specific, often harsh, reaction conditions.

The cleavage of the aryl methyl ether in this compound results in the formation of a hydroxyl group (demethylation). This transformation typically requires strong reagents. The most common method involves treatment with strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. masterorganicchemistry.commdma.ch

The mechanism involves the initial protonation of the ether oxygen by the strong acid, making it a better leaving group. masterorganicchemistry.com A nucleophile, typically the conjugate base of the acid (e.g., I⁻ or Br⁻), then attacks the methyl group via an Sₙ2 mechanism. masterorganicchemistry.comyoutube.com This results in the formation of the corresponding phenol (B47542) (3-amino-5-chloro-2-hydroxybenzoic acid) and a methyl halide (e.g., methyl iodide or methyl bromide). Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers. masterorganicchemistry.com

Table 3: Reagents for Demethylation of this compound

| Reagent | Conditions | Products |

| Hydroiodic Acid (HI) | Heat | 3-Amino-5-chloro-2-hydroxybenzoic acid + Methyl iodide |

| Hydrobromic Acid (HBr) | Heat | 3-Amino-5-chloro-2-hydroxybenzoic acid + Methyl bromide |

| Boron Tribromide (BBr₃) | Inert Solvent | 3-Amino-5-chloro-2-hydroxybenzoic acid + Other byproducts |

A review of available chemical literature does not indicate significant research into rearrangement reactions specifically involving the methoxy group of this compound. Aryl ethers are generally stable, and rearrangements of the alkoxy group are not common transformations under typical organic synthesis conditions. Cationic rearrangements can occur in other molecular systems, but they are not characteristic reactions of the methoxy substituent on an aromatic ring in this context. msu.edu

Electrophilic Aromatic Substitution Patterns on the Benzenoid Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzenoid ring of this compound is determined by the interplay of the electronic and steric effects of the four existing substituents: the amino (-NH₂), chloro (-Cl), methoxy (-OCH₃), and carboxylic acid (-COOH) groups. The positions for substitution are C4 and C6, as C1, C2, C3, and C5 are already substituted.

The directing effects of the individual substituents are crucial in predicting the substitution pattern. Substituents are broadly classified as activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.org Activating groups increase the rate of reaction by donating electron density to the ring, making it more nucleophilic. chemistrysteps.commasterorganicchemistry.com Deactivating groups withdraw electron density, slowing the reaction rate. masterorganicchemistry.com

Amino group (-NH₂ at C3): This is a strongly activating group due to its ability to donate its lone pair of electrons into the aromatic ring via the resonance effect (+R). chemistrysteps.com It is a powerful ortho- and para-director. quora.com

Methoxy group (-OCH₃ at C2): Similar to the amino group, the methoxy group is also a strong activating group due to the +R effect of the oxygen's lone pairs. fiveable.me It also directs incoming electrophiles to the ortho and para positions.

Carboxylic acid group (-COOH at C1): This group is strongly deactivating. Both the inductive and resonance effects withdraw electron density from the ring. It is a meta-director. chemistrysteps.com

In a polysubstituted ring, the final substitution pattern is a result of the cumulative effects of all groups. The most powerful activating group generally dictates the position of substitution. chemistrysteps.com In the case of this compound, the amino and methoxy groups are the most powerful activators.

The available positions for substitution are C4 and C6.

Position C4: This position is ortho to the strongly activating amino group and meta to the methoxy group, the chloro group, and the carboxylic acid group.

Position C6: This position is ortho to the methoxy group, para to the chloro group, meta to the amino group, and ortho to the deactivating carboxylic acid group.

Considering the directing effects:

The powerful -NH₂ group strongly directs ortho to C4.

The powerful -OCH₃ group strongly directs ortho to C6 (the other ortho position, C1, is blocked).

The deactivating but ortho-, para-directing -Cl group directs to C6 (para).

The meta-directing -COOH group directs to C4 and C6 (both are meta).

The conflict arises between the directing power of the amino group towards C4 and the methoxy group towards C6. Typically, the -NH₂ group is a stronger activating and directing group than -OCH₃. Therefore, substitution is most likely to be directed to the C4 position. Furthermore, the C6 position is sterically hindered, being situated between the methoxy and carboxylic acid groups, which would further favor substitution at the less hindered C4 position.

While no specific experimental data for electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions on this compound are available in the reviewed literature, a theoretical analysis allows for the prediction of the most probable substitution patterns.

Table 1: Analysis of Substituent Directing Effects

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect | Favored Position(s) |

|---|---|---|---|---|---|

| -COOH | C1 | -I, -R | Strongly Deactivating | Meta | C4, C6 |

| -OCH₃ | C2 | -I, +R | Strongly Activating | Ortho, Para | C6 (ortho) |

| -NH₂ | C3 | -I, +R | Strongly Activating | Ortho, Para | C4 (ortho) |

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product | Predicted Position of Substitution |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Amino-5-chloro-2-methoxy-4-nitrobenzoic acid | C4 |

| Bromination | Br₂/FeBr₃ | 4-Bromo-3-amino-5-chloro-2-methoxybenzoic acid | C4 |

| Sulfonation | Fuming H₂SO₄ | 3-Amino-5-chloro-2-methoxy-4-sulfobenzoic acid | C4 |

Note: Friedel-Crafts reactions may be inhibited by the presence of the strongly deactivating -COOH group and the basic -NH₂ group, which can coordinate with the Lewis acid catalyst. masterorganicchemistry.com

Coordination Chemistry and Metal Complexation Studies

A review of scientific literature indicates a lack of specific research studies focused on the coordination chemistry and metal complexation of this compound. While aminobenzoic acids, in general, are known to form coordination complexes with various metal ions through their amino and carboxylic acid groups, nih.govresearchgate.net no experimental data, such as the synthesis of metal-organic frameworks (MOFs) or studies on complex formation with specific metal ions, could be found for this particular substituted isomer. The presence of multiple potential donor atoms—the nitrogen of the amino group and the oxygens of the carboxylate and methoxy groups—suggests that this molecule could act as a chelating ligand. nih.govmdpi.com However, without experimental studies, the nature of its coordination, the stability of its metal complexes, and the structure of any resulting coordination compounds remain speculative.

Advanced Characterization and Computational Studies of 3 Amino 5 Chloro 2 Methoxybenzoic Acid and Analogues

Spectroscopic Analysis for Comprehensive Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, each method provides unique pieces of the structural puzzle, from functional group identification to the precise arrangement of atoms.

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its environment. For 3-Amino-5-chloro-2-methoxybenzoic acid, these techniques confirm the presence of its key functional moieties.

The FT-IR spectrum of a substituted benzoic acid is typically characterized by several distinct absorption bands. ucl.ac.ukmdpi.com The O-H stretching vibration of the carboxylic acid group generally appears as a very broad band in the 2500–3300 cm⁻¹ region, a result of strong intermolecular hydrogen bonding. mdpi.com The carbonyl (C=O) stretching vibration is one of the most intense peaks in the spectrum, typically found between 1680 and 1710 cm⁻¹. mdpi.com The amino group (NH₂) gives rise to symmetric and asymmetric stretching vibrations, usually observed in the 3300–3500 cm⁻¹ range. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring occur in the 1400–1600 cm⁻¹ region. mdpi.com Vibrations corresponding to the C-O stretch of the methoxy (B1213986) group and the C-Cl stretch are expected at lower wavenumbers. mdpi.com

Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the C=O stretch are typically strong, aiding in the conformational analysis of the molecule. nih.gov Density Functional Theory (DFT) calculations are often employed to predict and help assign these vibrational modes with greater accuracy. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Amino | N-H stretch (asymmetric & symmetric) | 3300-3500 |

| Aromatic Ring | C-H stretch | ~3000-3100 |

| Aromatic Ring | C=C stretch | 1400-1600 |

| Methoxy | C-O stretch | 1200-1300 (asymmetric), 1000-1100 (symmetric) |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically >10 ppm, due to its acidic nature. The protons on the aromatic ring will appear as distinct signals, with their chemical shifts and coupling patterns determined by the electronic effects of the substituents. The electron-donating amino and methoxy groups and the electron-withdrawing chloro and carboxylic acid groups will influence the electron density at different positions on the ring, leading to predictable shifts. The methoxy group will show a sharp singlet around 3.8-4.0 ppm. The amino group protons may appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield, typically in the 165-175 ppm range. The aromatic carbons will resonate in the 110-160 ppm region, with their specific shifts influenced by the attached substituents. The methoxy carbon will produce a signal around 55-60 ppm. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | >10 (broad s, 1H) | ~168 |

| C-Aromatic (various) | 6.5 - 7.5 (m, 2H) | 110 - 160 |

| OCH₃ | ~3.9 (s, 3H) | ~56 |

Note: Predicted values are based on data from analogous compounds and standard substituent effects. Actual values may vary depending on solvent and experimental conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirming its elemental composition, and to elucidate its structure by analyzing its fragmentation patterns.

For this compound (C₈H₈ClNO₃), the molecular weight is 201.02 g/mol for the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high precision. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), with a second peak (M+2)⁺ at approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For substituted benzoic acids, common fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 Da), a methoxy radical (•OCH₃, 31 Da), or carbon monoxide (-CO, 28 Da) from the carboxyl group. nist.govresearchgate.net The specific fragmentation of this compound would be influenced by the interplay of all its substituents. nih.govnist.gov

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Loss | Expected m/z (for ³⁵Cl) |

|---|---|---|

| [M]⁺ | - | 201 |

| [M-OCH₃]⁺ | Loss of a methoxy radical | 170 |

| [M-COOH]⁺ | Loss of a carboxylic acid radical | 156 |

Electronic absorption (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the substituted benzene (B151609) ring. The presence of multiple functional groups with lone pairs of electrons (amino, methoxy, chloro) and pi systems (aromatic ring, carbonyl) results in a complex spectrum. Typically, substituted benzoic acids exhibit strong absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths compared to unsubstituted benzoic acid. The solvent can also significantly influence the position of the absorption maxima, a phenomenon known as solvatochromism. nih.govresearchgate.net Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret the electronic transitions observed experimentally. worldscientific.com

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | 250 - 350 |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can generate an electron density map from which the atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high accuracy.

While a specific crystal structure for this compound is not publicly available, the solid-state structures of numerous substituted benzoic acids are well-documented. researchgate.netacs.org A near-universal feature of crystalline carboxylic acids is the formation of centrosymmetric hydrogen-bonded dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. rsc.org It is highly probable that this compound would adopt this dimeric motif in the solid state.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides theoretical insights that complement and help interpret experimental data. Methods like Density Functional Theory (DFT) are widely used to model the properties of molecules like this compound. acs.orgnih.govacs.org

Key applications of computational modeling for this compound include:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with crystallographic data. nih.gov

Vibrational Frequency Calculation: Predicting the FT-IR and Raman spectra. This aids in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net

NMR Chemical Shift Prediction: Calculating theoretical ¹H and ¹³C chemical shifts, which can assist in the assignment of complex NMR spectra. ucl.ac.uk

Electronic Property Analysis: Calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and the energy required for electronic excitation. analis.com.my

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution on the molecular surface, which helps in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.net

These computational approaches provide a powerful framework for understanding the structure-property relationships of this compound at a molecular level, offering a deeper understanding of the experimental spectroscopic and crystallographic findings. mdpi.com

Table 5: Application of Computational Methods to this compound

| Computational Method | Property Calculated | Information Gained |

|---|---|---|

| DFT Geometry Optimization | Molecular structure, bond lengths, angles | Lowest energy conformation, comparison with experimental data |

| DFT Frequency Analysis | Vibrational frequencies and intensities | Prediction and assignment of IR and Raman spectra |

| HOMO-LUMO Calculation | Frontier molecular orbital energies | Chemical reactivity, electronic transition energies |

Density Functional Theory (DFT) Calculations for Optimized Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry and electronic properties of compounds. In the case of this compound and its analogues, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of their structural and electronic characteristics. mdpi.com The geometry optimization process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. These theoretical calculations of molecular structures can be validated by comparing them with experimental data from techniques like X-ray crystallography. mdpi.com

The electronic properties that can be elucidated through DFT include the distribution of electron density, dipole moment, and the energies of molecular orbitals. These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, the calculated bond lengths, bond angles, and dihedral angles from DFT can offer insights into the steric and electronic effects of the various substituents on the benzoic acid core.

| Parameter | Calculated (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|

| C1-C2 | 1.405 | 1.401 |

| C2-C3 | 1.389 | 1.385 |

| C-O (carboxyl) | 1.258 | 1.255 |

| C-Cl | 1.745 | 1.742 |

| C-N | 1.398 | 1.395 |

| O-C-O (angle) | 122.5 | 122.3 |

| C-C-Cl (angle) | 119.8 | 119.6 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). wikipedia.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. wikipedia.org Conversely, a small HOMO-LUMO gap indicates a molecule is more reactive, as it requires less energy to excite an electron. wikipedia.org For this compound, the HOMO is expected to be localized on the electron-rich amino group and the aromatic ring, while the LUMO would be distributed over the electron-withdrawing carboxylic acid and chloro groups. The HOMO-LUMO energy gap can be calculated using DFT, and this value is instrumental in predicting the molecule's stability and reactivity. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.50 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. Different colors are used to represent different values of the electrostatic potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green indicates regions of neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and methoxy groups, as well as the nitrogen atom of the amino group, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and carboxylic acid groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. The MEP map provides a visual representation of the charge distribution and is useful for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of a molecule. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them.

These simulations are typically performed in a solvent environment, such as water, to mimic physiological conditions. The trajectory of the atoms over time reveals how the molecule folds and flexes, and how it interacts with its surroundings. This information is crucial for understanding how the molecule might bind to a biological target, as the conformation of the molecule can significantly affect its binding affinity. MD simulations can also be used to calculate properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of different regions of the molecule.

Quantum Chemical Calculations for Elucidation of Reaction Mechanisms

Quantum chemical calculations, particularly those based on DFT, are instrumental in elucidating the mechanisms of chemical reactions. These calculations can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and products. By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be determined.

For reactions involving this compound, such as its synthesis or its metabolic transformation, quantum chemical calculations can provide insights into the bond-breaking and bond-forming processes. For example, in the synthesis of this compound, calculations could be used to understand the regioselectivity of the chlorination step or the conditions required for the methylation of the hydroxyl group. These theoretical investigations can complement experimental studies and provide a deeper understanding of the underlying chemical principles governing the reactivity of the molecule.

Molecular Docking Studies for Predictive Binding Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a small molecule, such as this compound or its derivatives, might interact with a biological target, typically a protein or nucleic acid. researchgate.net The goal of molecular docking is to identify the binding mode with the lowest energy, which is assumed to be the most stable and representative of the experimental binding mode.

Studies on esters of 4-amino-5-chloro-2-methoxybenzoic acid have shown that these compounds can have a high affinity for serotonin (B10506) 5-HT4 receptors. nih.gov Molecular modeling of these esters revealed a limited number of low-energy conformers, with a characteristic folded conformation of the ethyl chain. nih.gov These computational studies proposed a hypothetical model for the receptor with distinct binding sites for agonists and antagonists. nih.gov Similar molecular docking studies could be performed for this compound to predict its binding affinity and mode of interaction with various biological targets. The results of such studies, often presented as a docking score, can help in prioritizing compounds for further experimental testing.

| Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analogue A | Protein X | -8.5 | Tyr123, Phe234, Arg345 |

| Analogue B | Protein X | -7.9 | Tyr123, Leu230, Arg345 |

| Analogue C | Protein Y | -9.2 | Trp84, His201, Asp104 |

Derivatization Strategies and Scaffold Utilization in Academic Research

Synthesis of Novel Derivatives of 3-Amino-5-chloro-2-methoxybenzoic Acid

The primary reactive handles for derivatization on the this compound molecule are the carboxylic acid and the amino group. These sites allow for the formation of amides, esters, and the integration of the core structure into more complex heterocyclic systems.

The synthesis of amide derivatives is a common strategy to explore new chemical space. The reaction involves coupling the carboxylic acid group of this compound with a diverse range of primary or secondary amines. Effective laboratory methods for this transformation often involve the use of coupling agents to facilitate the formation of the amide bond under mild conditions. ajchem-a.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) are frequently employed. ajchem-a.com Another successful method utilizes the Mukaiyama reagent (2-chloro-N-methylpyridinium iodide) with a base like diisopropylethylamine (DIPEA) to achieve high yields of the desired amide product. mdpi.com A more direct, though sometimes less efficient, method involves refluxing the benzoic acid with the chosen amine in a suitable solvent. sphinxsai.com

| Reactant A | Reactant B | Coupling Agents/Conditions | Product |

| This compound | Various Primary/Secondary Amines (R-NH₂) | DCC/DMAP or Mukaiyama Reagent | N-substituted-3-amino-5-chloro-2-methoxybenzamide |

Table 1: General Synthesis Scheme for Amide Derivatives

Esterification of the carboxylic acid group represents another major route for derivatization. This is typically achieved by reacting this compound with a wide array of alcohols. The classic Fischer-Speier esterification method, which involves refluxing the carboxylic acid and an alcohol in the presence of a strong acid catalyst, is a viable synthetic route. sphinxsai.com In targeted research, specialized alcohols are used to introduce specific functionalities. For instance, in studies on a closely related isomer, 4-amino-5-chloro-2-methoxybenzoic acid, esters were synthesized using various substituted 1-piperidineethanol components to investigate their pharmacological activity. nih.gov This highlights a strategy where the alcohol moiety is chosen to introduce basic groups or other features intended to interact with biological targets. nih.gov

| Reactant A | Reactant B | Conditions | Product |

| This compound | Various Alcohols (R-OH) | Acid Catalyst (e.g., H₂SO₄), Reflux | Alkyl/Aryl 3-amino-5-chloro-2-methoxybenzoate |

Table 2: General Synthesis Scheme for Ester Derivatives

The functional groups of this compound also permit its use as a building block for constructing more complex heterocyclic structures. The aromatic amino group can serve as a nucleophile in condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen-containing rings. Similarly, the carboxylic acid can be converted into other functional groups, such as hydrazides, which are precursors for synthesizing heterocycles like oxadiazoles (B1248032) or triazoles. This incorporation strategy is a key tool in medicinal chemistry for creating rigid molecular scaffolds that can orient substituents in a precise three-dimensional arrangement for optimal interaction with biological macromolecules.

Systematic Structure-Activity Relationship (SAR) Studies of Derivatives

Following the synthesis of derivatives, systematic SAR studies are conducted to correlate specific structural modifications with changes in biological or pharmacological activity.

SAR studies are crucial for optimizing lead compounds. Research on derivatives of the related 4-amino-5-chloro-2-methoxybenzoic acid provides a clear illustration of these principles. nih.gov In a study focused on 5-HT4 receptor activity, a series of ester derivatives were synthesized with substituted piperidine (B6355638) moieties. nih.gov The findings demonstrated the profound impact of subtle changes to the substituents:

Nature of the Linker : The study revealed that ester-linked derivatives were generally more potent at 5-HT4 receptors compared to their corresponding amide-linked counterparts, indicating the importance of the atom linkage between the benzoic acid core and the basic amine portion of the molecule. nih.gov

Effect of Substitution : Monosubstitution on the piperidine ring with small groups like methyl (Me) or hydroxyl (OH) yielded compounds with potent agonist activity. nih.gov

Impact of Multiple Substituents : A dramatic shift in pharmacological profile was observed upon the introduction of two methyl groups on the piperidine ring. This disubstitution converted the molecule from a potent agonist into a potent antagonist, highlighting how the number and position of substituents can fundamentally alter the molecular interaction with the receptor. nih.gov

These results underscore the sensitivity of biological targets to the fine details of molecular structure, where minor modifications can lead to significant changes in function.

| Structural Modification on Piperidine Moiety (of 4-amino-5-chloro-2-methoxybenzoate esters) | Observed Pharmacological Profile at 5-HT4 Receptor | Reference |

| Unsubstituted | Potent Agonist | nih.gov |

| Monosubstituted (e.g., -Me, -OH) | Potent Agonist | nih.gov |

| Disubstituted (e.g., -diMe) | Potent Antagonist | nih.gov |

Table 3: Impact of Substituent Changes on Pharmacological Activity

A significant challenge in drug development is that high potency observed in laboratory tests (in vitro) does not always translate to effectiveness in a living organism (in vivo). This discrepancy often arises from poor pharmacokinetic properties, such as low solubility, poor absorption, or rapid metabolism.

Methodological strategies to address this involve a multiparameter optimization approach that considers physicochemical properties alongside biological potency. A study on synthesized nitrofurantoin (B1679001) analogs provides a relevant example of this strategy. Researchers found that analogs with long aliphatic chains were highly active against trypanosome parasites in vitro but showed no treatment efficacy when administered to animal models. nih.govmdpi.com In contrast, the parent nitrofurantoin, which was less potent in vitro but more water-soluble, demonstrated partial efficacy in vivo. mdpi.com

Advanced Analytical Methodologies in Research on 3 Amino 5 Chloro 2 Methoxybenzoic Acid

Chromatographic Techniques for Purity Assessment, Separation, and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures. In the context of 3-Amino-5-chloro-2-methoxybenzoic acid, various chromatographic methods are employed for distinct analytical purposes.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, is commonly utilized for analyzing aminobenzoic acid isomers and related compounds. helixchrom.com The separation is based on the differential partitioning of the analyte and impurities between the two phases. Retention times can be controlled by adjusting the mobile phase composition, such as the ratio of acetonitrile (B52724) or methanol (B129727) to an aqueous buffer, and the pH of the buffer. helixchrom.com

For analytical purposes, HPLC coupled with a UV detector allows for the quantification of the main compound and the detection of impurities. A novel gradient reversed-phase HPLC method has been developed for determining the purity of similar benzoic acid derivatives, demonstrating the technique's capability to separate the main component from its potential process-related impurities and degradation products. ekb.eg Preparative HPLC can also be employed on a larger scale to isolate and purify high-purity batches of this compound for use as reference standards or in sensitive applications.

Below is a table outlining typical parameters for an analytical HPLC method suitable for substituted benzoic acids.

| Parameter | Typical Specification | Purpose |

| Column | Reversed-phase C18 or C8 (e.g., 4.6 x 150 mm, 5µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. purdue.edu |

| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or triethylamine (B128534) solution) and an organic solvent (e.g., acetonitrile, methanol). ekb.egnih.gov | The changing solvent composition allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences resolution. |

| Detector | UV-Vis Detector (e.g., set at 205 nm) | Monitors the elution of compounds that absorb UV light for quantification. ekb.eg |

| Column Temperature | 25 - 40 °C | Maintains consistent retention times and can improve peak shape. nih.gov |

| Injection Volume | 2 - 20 µL | The amount of sample introduced into the system for analysis. nih.gov |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the polar nature and low volatility of amino acids like this compound, direct analysis by GC is challenging. The presence of carboxyl and amino functional groups can lead to poor chromatographic behavior, such as peak tailing and irreversible adsorption in the GC system. jfda-online.com

To overcome this, a crucial step of derivatization is required to convert the non-volatile analyte into a more volatile and thermally stable derivative. Silylation is a common derivatization technique where active hydrogens on the amino and carboxyl groups are replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). These derivatives are more stable and less sensitive to moisture than other silyl (B83357) derivatives. Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on the characteristic fragmentation patterns of the derivative.

| Step | Description | Reagent/Condition Example |

| 1. Sample Preparation | A measured aliquot of the sample is dried completely to remove any moisture that could interfere with the reaction. | Drying under nitrogen or in a vacuum oven. |

| 2. Derivatization | The dried sample is reacted with a derivatizing agent to form a volatile derivative. | Addition of MTBSTFA and acetonitrile, followed by heating at 100 °C for several hours. |

| 3. GC Analysis | The derivatized sample is injected into the GC system for separation. | Separation on a capillary column (e.g., SLB™-5ms) with temperature programming. |

| 4. Detection | The separated derivatives are detected, commonly using a mass spectrometer (MS) for identification. | Electron impact ionization MS reveals characteristic fragments (e.g., M-15, M-57) for TBDMS derivatives. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a suitable mobile phase (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. This results in the separation of the starting material, intermediates, and the final product. The separated spots can be visualized under UV light or by staining with a chemical reagent, such as bromocresol green, which reveals acidic compounds as yellow spots on a blue or green background. By comparing the spot corresponding to the product with a reference standard, the progress of the reaction can be qualitatively assessed.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS)

For a more comprehensive and sensitive analysis, chromatographic techniques are often "hyphenated" with mass spectrometry. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool that combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. purdue.edu

In this technique, the sample is first separated by an LC system. The eluent from the LC column is then introduced into the ion source of a mass spectrometer, where the molecules are ionized. A triple quadrupole mass spectrometer can then be used to select a specific parent ion (corresponding to the molecular weight of this compound), fragment it, and then detect specific product ions. scielo.org.za This process, known as Single Reaction Monitoring (SRM), is highly selective and allows for accurate quantification of the target compound even in complex matrices and at very low concentrations. scielo.org.za LC-MS/MS is invaluable for impurity profiling, stability studies, and quantitative analysis in research involving this compound. nih.gov

Implementation of Quality Control and Assurance Protocols in Research Material Synthesis

The synthesis of research-grade this compound necessitates strict quality control (QC) and quality assurance (QA) protocols to ensure the reliability and reproducibility of experimental results. These protocols encompass the entire synthesis process, from raw materials to the final product.

A comprehensive QC program involves a series of analytical tests to confirm the identity and purity of the synthesized compound. A Certificate of Analysis for a similar compound, 4-Amino-5-chloro-2-methoxybenzoic acid, specifies tests such as HPLC for purity, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure, and appearance checks. lgcstandards.com Purity is often determined by HPLC, with acceptance criteria typically set at 98% or higher. lgcstandards.comthermofisher.com An aqueous acid-base titration can also be used to determine the assay percentage of the acidic compound. thermofisher.com During synthesis, reaction progress is carefully monitored using techniques like TLC or HPLC to ensure the reaction goes to completion, which is a critical step in controlling impurity levels. patsnap.com

| QC/QA Protocol | Analytical Technique | Purpose | Acceptance Criteria Example |

| Identity Confirmation | NMR, MS | To verify that the chemical structure of the synthesized compound is correct. | Spectra must conform to the structure of this compound. lgcstandards.com |

| Purity Assessment | HPLC, GC (after derivatization) | To quantify the main compound and detect/quantify any impurities. | Purity ≥ 98.0%. thermofisher.com |

| Assay Determination | Aqueous Acid-Base Titration | To determine the percentage of the active substance in the final material. | ≥98.0 to ≤102.0%. thermofisher.com |

| Reaction Monitoring | TLC, HPLC | To track the consumption of reactants and formation of the product during synthesis. patsnap.com | Disappearance of starting material spot/peak. |

| Appearance Check | Visual Inspection | To check for the correct physical form and color. | White to pale yellow crystals or powder. thermofisher.com |

Broader Academic and Industrial Research Applications

Role as a Pharmaceutical Intermediate in Drug Discovery and Development Programs